![molecular formula C16H31BrO B14202903 1-{[(10-Bromodecyl)oxy]methyl}-1-methylcyclobutane CAS No. 915710-10-0](/img/structure/B14202903.png)
1-{[(10-Bromodecyl)oxy]methyl}-1-methylcyclobutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[(10-Bromodecyl)oxy]methyl}-1-methylcyclobutane is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This particular compound features a cyclobutane ring substituted with a 10-bromodecyl group and a methoxy group. The presence of bromine and the cyclobutane ring structure makes it an interesting subject for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(10-Bromodecyl)oxy]methyl}-1-methylcyclobutane typically involves multiple steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a cyclization reaction of appropriate precursors.
Introduction of the Bromodecyl Group: The bromodecyl group can be introduced via a nucleophilic substitution reaction, where a decyl group is reacted with bromine.
Attachment of the Methoxy Group: The methoxy group can be attached through an etherification reaction, where a hydroxyl group on the cyclobutane ring reacts with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
1-{[(10-Bromodecyl)oxy]methyl}-1-methylcyclobutane can undergo various types of chemical reactions:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as alcohols, ketones, or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium hydroxide, ammonia, or thiols in polar solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution Reactions: Products include alcohols, amines, or thiols depending on the nucleophile used.
Oxidation Reactions: Products include alcohols, ketones, or carboxylic acids.
Reduction Reactions: The major product is the corresponding hydrocarbon.
Aplicaciones Científicas De Investigación
1-{[(10-Bromodecyl)oxy]methyl}-1-methylcyclobutane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with therapeutic properties.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-{[(10-Bromodecyl)oxy]methyl}-1-methylcyclobutane depends on the specific application and the target molecule. In general, the bromine atom can participate in nucleophilic substitution reactions, while the cyclobutane ring can undergo ring-opening reactions under certain conditions. The methoxy group can also participate in various chemical transformations, contributing to the compound’s reactivity and versatility.
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-1-methylcyclobutane: Similar structure but lacks the 10-bromodecyl and methoxy groups.
1-Decyl-1-methylcyclobutane: Similar structure but lacks the bromine atom.
1-{[(10-Hydroxydecyl)oxy]methyl}-1-methylcyclobutane: Similar structure but has a hydroxyl group instead of a bromine atom.
Uniqueness
1-{[(10-Bromodecyl)oxy]methyl}-1-methylcyclobutane is unique due to the presence of both the bromodecyl and methoxy groups, which confer distinct chemical properties and reactivity. The combination of these functional groups makes it a versatile compound for various chemical reactions and applications.
Propiedades
Número CAS |
915710-10-0 |
|---|---|
Fórmula molecular |
C16H31BrO |
Peso molecular |
319.32 g/mol |
Nombre IUPAC |
1-(10-bromodecoxymethyl)-1-methylcyclobutane |
InChI |
InChI=1S/C16H31BrO/c1-16(11-10-12-16)15-18-14-9-7-5-3-2-4-6-8-13-17/h2-15H2,1H3 |
Clave InChI |
IAUHXCAAXLKJIY-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC1)COCCCCCCCCCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


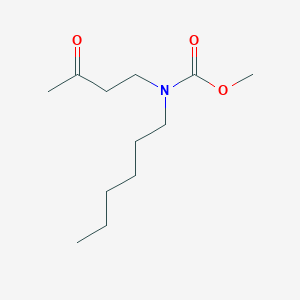
![2-[(2-Acetamido-4-methylphenyl)(acetyl)amino]ethyl acetate](/img/structure/B14202825.png)
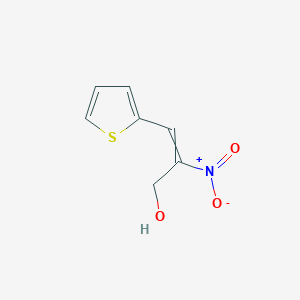
![4-{5-[1-(Morpholin-4-yl)ethyl]thiophen-2-yl}benzoic acid](/img/structure/B14202840.png)
![2-Chloro-N-[4-iodo-2,6-di(propan-2-yl)phenyl]acetamide](/img/structure/B14202844.png)
![5-Oxo-8-phenyl-5lambda~5~-[1,3]oxazolo[4,5-g]quinoline-4,9-dione](/img/structure/B14202851.png)
![(6-Chloro-1H-indol-3-yl)[4-(4-nitrophenyl)piperidin-1-yl]methanone](/img/structure/B14202852.png)
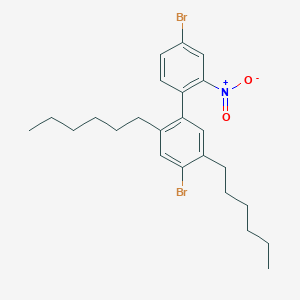
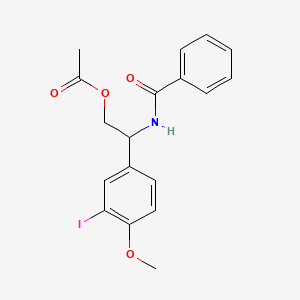
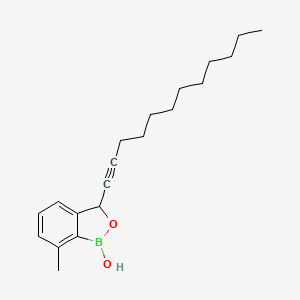
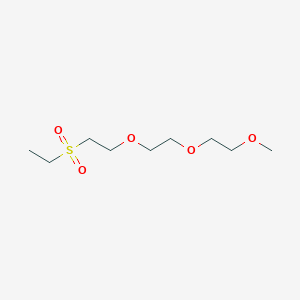
![Methyl {4-[2-([1,1'-biphenyl]-2-yl)ethenyl]phenyl}acetate](/img/structure/B14202887.png)


